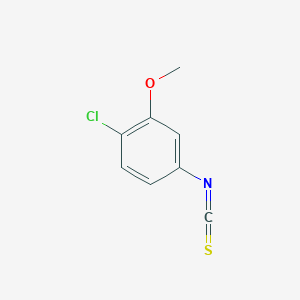

1-Chloro-4-isothiocyanato-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-isothiocyanato-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSOZGGQBYVYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 4 Isothiocyanato 2 Methoxybenzene

Classical Approaches for Isothiocyanate Functionalization of Aromatic Rings

Traditional methods for the synthesis of aryl isothiocyanates have historically centered on the conversion of primary aromatic amines. These established routes often involve the formation of a dithiocarbamate (B8719985) intermediate, which is subsequently decomposed to yield the desired isothiocyanate.

Conversion of Amines to Isothiocyanates via Dithiocarbamate Intermediates

Chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can be employed to facilitate the decomposition of dithiocarbamate salts. While specific examples detailing the use of these reagents for the synthesis of 1-chloro-4-isothiocyanato-2-methoxybenzene are not prevalent in readily available literature, the general mechanism involves the activation of the dithiocarbamate by the chlorinating agent. This activation promotes an intramolecular cyclization and subsequent elimination to form the isothiocyanate, alongside sulfur and chloride byproducts. The high reactivity of these chlorinating agents necessitates careful control of reaction conditions to avoid unwanted side reactions.

Heavy metal salts, particularly lead nitrate (B79036) (Pb(NO₃)₂), have been historically used for the decomposition of dithiocarbamate salts. iiab.me The reaction of the ammonium (B1175870) dithiocarbamate salt with lead nitrate yields the corresponding isothiocyanate. iiab.me This method is effective for producing aryl isothiocyanates. nih.gov

A more contemporary and less toxic alternative to heavy metal salts is the use of p-toluenesulfonyl chloride (tosyl chloride, TsCl). This method involves the in situ generation of the dithiocarbamate salt from the primary amine and carbon disulfide with a base like triethylamine (B128534), followed by decomposition mediated by tosyl chloride. researchgate.net This approach offers high yields, often within a short reaction time at room temperature. nih.gov For electron-rich aryl amines, the reaction proceeds readily, while electron-deficient amines may necessitate stronger bases or longer reaction times to achieve comparable yields. organic-chemistry.org

| Reagent | Precursor Amine Example | Product | Yield (%) | Reference |

| Tosyl Chloride | Aniline (B41778) | Phenyl isothiocyanate | 95 | researchgate.net |

| Tosyl Chloride | 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 97 | researchgate.net |

| Tosyl Chloride | 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 85 | researchgate.net |

Reaction of Amines with Carbon Disulfide in the Presence of Bases

The formation of the dithiocarbamate salt is a critical first step in many classical isothiocyanate syntheses. This is typically achieved by reacting the primary amine with carbon disulfide in the presence of a base. mdpi.com Common bases include aqueous ammonia, sodium hydroxide (B78521), or tertiary amines like triethylamine. iiab.mebeilstein-journals.org The choice of base and solvent can be crucial, especially for less reactive, electron-deficient anilines. beilstein-journals.orgmdpi.com For instance, a one-pot protocol using potassium carbonate in an aqueous system has been developed for a broad range of alkyl and aryl isothiocyanates. beilstein-journals.org

| Amine Substrate | Base | Desulfurizing Agent | Product | Yield (%) | Reference |

| Aniline | K₂CO₃ | TCT | Phenyl isothiocyanate | 98 | nih.gov |

| 4-Fluoroaniline | K₂CO₃ | TCT | 4-Fluorophenyl isothiocyanate | 94 | nih.gov |

| 4-Chloroaniline | K₂CO₃ | TCT | 4-Chlorophenyl isothiocyanate | 92 | nih.gov |

Modern and Sustainable Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, versatile, and environmentally benign methods for isothiocyanate synthesis. These modern approaches often offer milder reaction conditions and broader substrate scope.

Synthesis via Phenyl Chlorothionoformate

A notable modern method involves the use of phenyl chlorothionoformate as a thiocarbonyl transfer reagent. This approach can be executed as either a one-pot or a two-step process, offering flexibility depending on the nature of the starting amine. organic-chemistry.orgthieme-connect.com

The one-pot process is particularly effective for the synthesis of isothiocyanates from alkyl and electron-rich aryl amines. organic-chemistry.orgthieme-connect.com In this procedure, the amine reacts with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide in a suitable solvent such as dichloromethane (B109758). organic-chemistry.orgthieme-connect.com However, this one-pot method is generally less efficient for electron-deficient aryl amines. chemrxiv.org

For electron-deficient anilines, a two-step approach is more versatile and provides higher yields. organic-chemistry.orgthieme-connect.com The first step involves the formation of a thiocarbamate intermediate by reacting the amine with phenyl chlorothionoformate. thieme-connect.com In the second step, this intermediate is isolated and then decomposed using a base to yield the final isothiocyanate. organic-chemistry.orgthieme-connect.com This two-step process has been shown to be effective for a wide range of substrates, including those with halogen and nitro substituents, with yields of up to 99%. organic-chemistry.org

| Amine Substrate | Method | Product | Yield (%) | Reference |

| 4-Methoxyaniline | One-pot | 4-Methoxyphenyl isothiocyanate | 85 | chemrxiv.org |

| 4-Nitroaniline | Two-step | 4-Nitrophenyl isothiocyanate | 78 | chemrxiv.org |

| 2,4-Dichloroaniline | Two-step | 2,4-Dichlorophenyl isothiocyanate | 82 | chemrxiv.org |

One-Pot and Two-Step Methodologies

The conversion of primary amines to isothiocyanates is commonly achieved through the formation of dithiocarbamate salts, which are subsequently decomposed. nih.gov This can be performed as a two-step process, where the dithiocarbamate salt is isolated before desulfurization, or as a more efficient one-pot procedure where the intermediate is generated and converted in situ. nih.govciac.jl.cn

Two-Step Method: In the traditional two-step approach, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt. chemrxiv.org This salt is then isolated and treated with a desulfurizing agent to yield the final isothiocyanate. A variety of reagents can be used for desulfurization, including thiophosgene (B130339), lead nitrate, ethyl chloroformate, and hydrogen peroxide. nih.gov

One-Pot Method: One-pot syntheses are often preferred for their simplicity and reduced reaction times. ciac.jl.cn In these methods, the amine, carbon disulfide, and a base are combined, and after the in situ formation of the dithiocarbamate salt, a desulfurizing agent is added directly to the reaction mixture. nih.govorganic-chemistry.org For example, a facile one-pot protocol involves using tosyl chloride to mediate the decomposition of the dithiocarbamate salt generated in situ. organic-chemistry.org Another efficient one-pot method utilizes aqueous conditions, where the amine reacts with CS₂ in an aqueous solution of potassium carbonate (K₂CO₃), followed by desulfurization with cyanuric chloride (TCT). beilstein-journals.orgnih.gov Some one-pot procedures can even proceed without a separate desulfurating agent, using a base like sodium hydroxide (NaOH) to promote the decomposition of the dithiocarbamate intermediate under mild conditions. tandfonline.com

While one-pot methods offer convenience, the two-step approach can result in significantly higher yields for certain substrates that perform poorly in a single pot. nih.gov

Scope for Electron-Rich and Electron-Deficient Aryl Systems

The electronic nature of the substituents on the precursor aryl amine significantly influences the choice between one-pot and two-step methodologies. organic-chemistry.org The precursor to this compound contains both an electron-donating methoxy (B1213986) group and an electron-withdrawing chloro group, making the selection of an appropriate synthetic route critical.

Electron-Rich Systems: Aryl amines with electron-donating groups, such as methoxy or methyl groups, are generally more reactive. organic-chemistry.org These electron-rich systems typically perform well in one-pot syntheses, affording high yields. nih.govorganic-chemistry.org For instance, the synthesis of 1-isothiocyanato-4-methoxybenzene achieves a 96% yield using a one-pot method with sodium persulfate as the desulfurization agent. nih.gov

Electron-Deficient Systems: Conversely, aryl amines bearing strong electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) are less nucleophilic and react more slowly to form the dithiocarbamate intermediate. beilstein-journals.orgcbijournal.com These substrates often provide low or trace yields in standard one-pot procedures. nih.govorganic-chemistry.org For these challenging cases, a two-step approach is generally more effective, allowing for the isolation of the intermediate and subsequent conversion under more forceful conditions, leading to yields as high as 99%. organic-chemistry.org However, one-pot methods can be optimized for electron-deficient substrates by modifying reaction conditions, such as using a co-solvent like DMF to improve the formation of the dithiocarbamate salt. beilstein-journals.orgnih.gov

| Aryl Amine Precursor | Electronic Nature | Method | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyaniline | Electron-Rich | One-Pot | 96% | nih.gov |

| 4-Methylaniline | Electron-Rich | One-Pot | 95% | nih.gov |

| 1-Fluoro-2-aminobenzene | Electron-Deficient | One-Pot | 14% | nih.gov |

| 1-Fluoro-2-aminobenzene | Electron-Deficient | Two-Step | 82% | nih.gov |

| 3-Nitroaniline | Electron-Deficient | One-Pot | Trace | nih.gov |

| 3-Nitroaniline | Electron-Deficient | Two-Step | 73% | nih.gov |

| 4-Trifluoromethylaniline | Electron-Deficient | Optimized One-Pot (with DMF) | High Yield | beilstein-journals.org |

Employment of Elemental Sulfur in Isothiocyanate Synthesis

The use of elemental sulfur (S₈) represents a more sustainable and atom-efficient approach to isothiocyanate synthesis, as sulfur is an abundant and inexpensive byproduct of the petroleum industry. mdpi.comdigitellinc.comdigitellinc.com This strategy typically involves two main pathways: the in situ generation of thiocarbonyl surrogates or the direct sulfuration of isocyanides. mdpi.comproquest.com

Highly reactive and toxic thiocarbonyl compounds like thiophosgene can be avoided by generating them in situ. mdpi.com One method involves the reaction of difluorocarbene with elemental sulfur to produce thiocarbonyl fluoride. This surrogate then readily reacts with primary amines to form the desired isothiocyanates. mdpi.comproquest.com Another approach utilizes a combination of potassium sulfide (B99878) and chloroform (B151607) to generate a thiocarbonyl surrogate in situ, which then allows for the one-pot formation of dithiocarbamates. nih.gov

A more direct route involves the reaction of isocyanides with elemental sulfur. mdpi.com Isocyanides can be prepared from primary amines, making this a viable pathway from the same precursors. The sulfuration reaction can proceed under thermal conditions; for example, aromatic isocyanides can be converted to isothiocyanates by refluxing with sulfur in benzene (B151609), although yields may be moderate. mdpi.com

The efficiency of this transformation is often improved through catalysis. rsc.org Amine bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be used in catalytic amounts (as low as 2 mol%) to facilitate the conversion of a wide range of isocyanides to isothiocyanates in moderate to high yields (34–95%). rsc.orgkit.edu This amine-catalyzed reaction can be conducted under moderate heating (40 °C) in benign solvents. rsc.org Molybdenum-based catalysts have also been shown to effectively transfer sulfur from the elemental form to the isocyanide. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and improved product selectivity compared to conventional heating methods. tandfonline.com This technology has been successfully applied to the synthesis of isothiocyanates, significantly reducing reaction times from hours to minutes. nih.govtandfonline.com

One prominent microwave-assisted method involves the sulfurization of isocyanates or the thionation of isocyanides using Lawesson's reagent. nih.govtandfonline.com When an isocyanate is mixed with Lawesson's reagent and subjected to microwave irradiation, often without a solvent, the corresponding isothiocyanate can be produced in minutes with fair to good yields. nih.gov Similarly, a broad range of functionalized isothiocyanates can be prepared from their corresponding isocyanides using Lawesson's reagent and a catalytic amount of an amine base under microwave irradiation, yielding products up to 98%. tandfonline.com Another protocol uses microwave heating for the desulfurization of dithiocarbamates. nih.gov

The efficiency of microwave-assisted synthesis is highly dependent on the optimization of reaction parameters such as temperature, solvent, and catalyst concentration. tandfonline.comresearchgate.net For the synthesis of isothiocyanates from isocyanides using Lawesson's reagent, systematic optimization has demonstrated key factors for achieving high yields.

| Parameter Varied | Condition | Yield (%) | Reference |

|---|---|---|---|

| Base | DBU | 81% | researchgate.net |

| Base | Triethylamine (TEA) | 94% | researchgate.net |

| Temperature | 60°C | 85% | tandfonline.com |

| Temperature | 100°C | 98% | tandfonline.com |

| Catalyst (TEA) Amount | 6 mmol | 66% | researchgate.net |

| Catalyst (TEA) Amount | 10 mmol | 98% | tandfonline.com |

| Solvent | Acetone | 93% | researchgate.net |

| Solvent | Water | 90% | researchgate.net |

| Solvent | DMSO | 98% | researchgate.net |

As shown in the data, triethylamine was identified as a highly effective base. researchgate.net Increasing the reaction temperature from 60°C to 100°C under microwave irradiation boosted the yield of the desired isothiocyanate from 85% to 98%. tandfonline.com Furthermore, the amount of the triethylamine catalyst was found to be crucial, with 10 mmol providing the highest yield, while a reduction to 6 mmol led to a significant drop in efficiency. tandfonline.comresearchgate.net These optimization studies underscore the importance of fine-tuning reaction conditions to maximize the benefits of microwave-assisted synthesis for producing compounds like this compound. tandfonline.com

Regiochemical Control and Isomer Synthesis within Halogenated Methoxybenzene Scaffolds

The regiochemistry of this compound is dictated by the substitution pattern of its aniline precursor. The synthesis of specific isomers of chloro-methoxy-phenyl isothiocyanates is therefore dependent on the selective synthesis of the corresponding chloro-methoxyaniline isomers. The directing effects of the methoxy and the yet-to-be-introduced amino (or its nitro precursor) groups on the aromatic ring play a crucial role in determining the position of the chloro substituent.

For instance, to synthesize the target compound, this compound, the required precursor is 4-chloro-2-methoxyaniline. The synthesis of this precursor can be approached through the nitration of 4-chloroanisole. The methoxy group is an ortho-, para-director; therefore, nitration will yield a mixture of isomers. The separation of the desired 4-chloro-2-nitroanisole (B146433) from the isomeric 4-chloro-3-nitroanisole (B78255) is a critical step. Subsequent reduction of the nitro group to an amine affords the required 4-chloro-2-methoxyaniline.

Conversely, the synthesis of an isomer such as 2-chloro-4-isothiocyanato-1-methoxybenzene (B2635415) would necessitate the preparation of 2-chloro-4-methoxyaniline. This can be achieved starting from p-anisidine, which is first acetylated to protect the amino group. Nitration of the resulting acetanilide (B955) occurs ortho to the activating methoxy group, yielding 2-nitro-4-methoxyacetanilide. Subsequent hydrolysis of the acetyl group and reduction of the nitro group provides 2-chloro-4-methoxyaniline.

Another potential isomer is 5-chloro-2-isothiocyanato-1-methoxybenzene, which would be synthesized from 5-chloro-2-methoxyaniline. The synthesis of this aniline precursor can be achieved by the reduction of 4-chloro-1-methoxy-2-nitrobenzene.

The ability to selectively synthesize these aniline precursors through controlled electrophilic aromatic substitution and subsequent functional group manipulations is key to achieving regiochemical control in the synthesis of the final halogenated methoxybenzene isothiocyanate products.

Interactive Data Table: Synthetic Methodologies for Aryl Isothiocyanates

| Method | Reagents | Precursor | Key Features |

| Thiophosgene Method | Thiophosgene (CSCl₂) | Primary Aniline | Direct, often high-yielding, but uses highly toxic reagent. |

| Dithiocarbamate Route | Carbon Disulfide (CS₂), Base, Decomposing Agent | Primary Aniline | Two-step, avoids thiophosgene, versatile. |

| Thiocarbonyldiimidazole | 1,1'-Thiocarbonyldiimidazole | Primary Aniline | Milder alternative to thiophosgene. |

Reaction Mechanisms and Chemical Reactivity of 1 Chloro 4 Isothiocyanato 2 Methoxybenzene

Reactivity Profile of the Isothiocyanate (-N=C=S) Group

The isothiocyanate functional group is a heterocumulene, characterized by the -N=C=S bonding arrangement. The central carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophiles. arkat-usa.org This inherent reactivity allows isothiocyanates to serve as versatile intermediates in organic synthesis. mdpi.com

The electrophilic carbon of the isothiocyanate group readily reacts with a wide range of nucleophiles. This reactivity is enhanced in acyl isothiocyanates due to the strong electron-withdrawing effect of the acyl group, which further promotes nucleophilic addition. arkat-usa.org

One of the most common reactions involving isothiocyanates is their interaction with primary and secondary amines to form substituted thiourea (B124793) derivatives. researchgate.netchemrxiv.org This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. researchgate.net The process is generally efficient and is a primary method for synthesizing a great structural diversity of thioureas. researchgate.net While alkylamines typically react readily, arylamines may require heat to facilitate the reaction. reddit.com

Similarly, alcohols can react with isothiocyanates, although the products are thiocarbamates (specifically, N-alkoxythiocarbonylcarbamate esters) rather than thioureas. tandfonline.comnih.gov The reaction involves the oxygen atom of the alcohol acting as the nucleophile. The reaction with long-chain alcohols can exclusively yield N-aryl-O-alkyl carbamates. nih.gov

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines (R-NH2, R2NH) | Thiourea Derivatives | Room temperature or heating, often in solvents like dichloromethane (B109758) or tert-butanol. researchgate.netreddit.com |

| Alcohols (R-OH) | N-alkoxythiocarbonylcarbamates (Thiocarbamates) | Varies; can be vigorous with simple alcohols like methanol (B129727) or slower with others like benzyl (B1604629) alcohol. tandfonline.com |

Isothiocyanates are valuable precursors for the synthesis of various heterocyclic compounds through cycloaddition reactions. mdpi.comsmolecule.com These reactions can involve different partners, leading to a diverse range of ring systems. For instance, the reaction of isothiocyanates with diazomethane (B1218177) can yield 5-amino-1,2,3-thiadiazoles. researchgate.net Another example is the reaction with 1,3-thiazolium-4-olates (thioisomunchnones), which can proceed through a domino cycloaddition-retrocycloaddition process to form 1,3-thiazolium-4-thiolates. nih.gov The reactivity in these cycloadditions can be influenced by the substituents on the isothiocyanate. Acyl isothiocyanates, for example, are particularly useful in synthesizing five- to six-membered heterocycles. arkat-usa.org

The isothiocyanate group can undergo hydrolysis, although this process is typically slow in neutral aqueous solutions. rsc.org The reaction can be promoted by the presence of acid. rsc.orgrsc.org The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the isothiocyanate. This leads to the formation of an unstable intermediate, thiocarbamic acid, which rapidly decomposes to yield the corresponding primary amine and carbonyl sulfide (B99878). rsc.org

Under alkaline conditions, the hydrolysis mechanism involves the direct reaction of a hydroxyl ion with the isothiocyanate to form an unstable intermediate, which then abstracts a proton from water to become a monothiocarbamate. researchgate.net In the context of glucosinolates found in plants, enzymatic hydrolysis by myrosinase is a key pathway for the formation of isothiocyanates. oregonstate.eduresearchgate.net

| Condition | Key Reactant/Catalyst | Intermediate | Final Products |

|---|---|---|---|

| Acidic | H+ (e.g., from HClO4) | Thiocarbamic Acid | Primary Amine, Carbonyl Sulfide |

| Alkaline | OH- | Monothiocarbamate | Thiourea (in some cases) |

| Enzymatic | Myrosinase (from Glucosinolates) | - | Isothiocyanate |

Nucleophilic Attack at the Carbon Atom of the Isothiocyanate

Reactivity of the Chlorinated Aromatic Ring System

The benzene (B151609) ring of 1-Chloro-4-isothiocyanato-2-methoxybenzene is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The rate and regioselectivity (the position of substitution) of these reactions are heavily influenced by the existing substituents on the ring. wikipedia.org

In the case of this compound, the directing effects of the methoxy (B1213986) (-OCH₃) and chloro (-Cl) groups are paramount. The isothiocyanate group is generally considered a deactivating group.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. libretexts.orgmsu.edu Although oxygen is electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons into the aromatic π-system via resonance is the dominant factor. libretexts.orgorganicchemistrytutor.com This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgorganicchemistrytutor.com Consequently, the methoxy group is a powerful ortho-, para-director.

When multiple substituents are present on a benzene ring, the position of further substitution is determined by the most powerful activating group. ualberta.ca In this molecule, the methoxy group is a much stronger activating director than the chloro group. Therefore, electrophilic aromatic substitution will be directed to the positions that are ortho and para relative to the methoxy group. Given the existing substitution pattern, the available positions for an incoming electrophile are C3 and C5 (both ortho to the methoxy group). Steric hindrance from the adjacent chloro group at C2 might influence the relative yields of substitution at the C3 versus the C5 position.

Electrophilic Aromatic Substitution (EAS) Mechanisms on the Methoxybenzene Core

Directing Effects and Activating Influence of the Methoxy Group

The methoxy group (-OCH₃) significantly influences the reactivity of the benzene ring primarily through two opposing electronic effects: a resonance effect and an inductive effect. vaia.comminia.edu.eg

Inductive Effect: The oxygen atom in the methoxy group is more electronegative than carbon, which causes it to withdraw electron density from the benzene ring through the sigma (σ) bond. This is an electron-withdrawing effect. vaia.com

Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. libretexts.orgmsu.edu This donation of electron density into the ring is an electron-donating effect. minia.edu.eg

Furthermore, the resonance delocalization does not increase the electron density uniformly. The negative charge is preferentially localized at the ortho and para positions relative to the methoxy group. organicchemistrytutor.comyoutube.com Consequently, the methoxy group acts as an ortho, para-director, guiding incoming electrophiles to these positions where the activation energy for the reaction is lowest. organicchemistrytutor.comlibretexts.org

| Effect | Description | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Inductive Effect | Electron withdrawal through the sigma bond due to oxygen's electronegativity. | Deactivating | - |

| Resonance Effect | Electron donation into the pi system from oxygen's lone pairs. | Strongly Activating | Ortho, Para |

| Net Effect | Resonance dominates, leading to overall ring activation. | Strongly Activating | Ortho, Para-Directing |

Influence of Chlorine Substitution on Ring Reactivity

Like the methoxy group, halogens such as chlorine also exhibit both inductive and resonance effects. However, the balance between these effects is markedly different.

Inductive Effect: Chlorine is a highly electronegative atom that strongly withdraws electron density from the aromatic ring through the sigma bond. stackexchange.com

Resonance Effect: The chlorine atom has non-bonding valence electron pairs that can be donated into the aromatic ring via p-π conjugation. lumenlearning.comlibretexts.org

For halogens, the strong inductive effect predominates over the weaker resonance effect. lumenlearning.comstackexchange.com As a result, the net effect is a withdrawal of electron density from the ring, which deactivates it towards electrophilic aromatic substitution. stackexchange.com Consequently, chlorobenzene (B131634) is less reactive than benzene in such reactions. lumenlearning.comstackexchange.com For instance, chlorine can make the ring approximately 30 times less reactive than benzene. libretexts.org

Despite being a deactivating group, chlorine is an ortho, para-director. stackexchange.com This is because the electron-donating resonance effect, although weaker than the inductive pull, still enriches the electron density at the ortho and para positions relative to the meta position. libretexts.org This partial stabilization makes the transition states for ortho and para attack more favorable than for meta attack.

| Compound | Relative Rate of Nitration | Classification |

|---|---|---|

| Benzene | 1.0 | Baseline |

| Chlorobenzene | 0.02 - 0.033 | Deactivated |

Data compiled from various sources indicating the deactivating nature of chlorine. stackexchange.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorinated Position

While aromatic rings are typically electron-rich and react with electrophiles, aryl halides can undergo nucleophilic substitution under specific conditions, a process known as Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.com This reaction pathway is distinct from the SN1 and SN2 mechanisms common in aliphatic chemistry, which are generally unfavorable for aryl halides due to the instability of the potential aryl cation (for SN1) and the steric hindrance preventing backside attack (for SN2). libretexts.orgresearchgate.net

For SNAr to occur, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups. chemistrysteps.comorgoreview.com In this compound, the carbon atom bonded to the chlorine is the site for potential nucleophilic attack.

Addition-Elimination Mechanisms in Aryl Halides

The most common mechanism for SNAr is a two-step addition-elimination process. orgoreview.comuomustansiriyah.edu.iq

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orguomustansiriyah.edu.iqjove.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group (in this case, a chloride ion) is expelled from the Meisenheimer complex. uomustansiriyah.edu.iqjove.com

This mechanism requires the presence of activating groups on the ring to stabilize the negatively charged intermediate. libretexts.org

Role of Electron-Withdrawing Groups (Conceptual Relevance)

Electron-withdrawing groups (EWGs) are crucial for facilitating SNAr reactions. byjus.commasterorganicchemistry.com They activate the aromatic ring towards nucleophilic attack by withdrawing electron density, making the ring more electrophilic. chemistrysteps.com More importantly, they stabilize the negatively charged Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step. libretexts.orgmasterorganicchemistry.comlibretexts.org

The stabilizing effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In these positions, the negative charge of the carbanion can be delocalized directly onto the EWG through resonance, providing significant stabilization. libretexts.orgjove.com An EWG in the meta position offers no such resonance stabilization and thus has a much weaker activating effect. libretexts.org The isothiocyanate group (-N=C=S) is considered electron-withdrawing and can participate in activating the ring for nucleophilic attack. smolecule.comcymitquimica.com

Interplay Between Functional Groups and Synergistic Reactivity

The reactivity of this compound is a complex interplay of the electronic contributions of its three substituents. Their effects can be either cooperative or conflicting, depending on the reaction type.

In Nucleophilic Aromatic Substitution (SNAr): The reaction occurs at the carbon bearing the chlorine atom (C1). The substituents at the ortho (methoxy) and para (isothiocyanate) positions have opposing effects on the reaction's feasibility.

The isothiocyanate group , being para to the chlorine, acts as an activating group. Its electron-withdrawing nature would stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the SNAr reaction. jove.comlibretexts.org

The methoxy group , being ortho to the chlorine, is an electron-donating group. Electron-donating groups generally decrease the rate of SNAr reactions because they destabilize the negatively charged intermediate. byjus.com

Therefore, the susceptibility of this compound to SNAr at the chlorinated position depends on the net balance between the activating effect of the para-isothiocyanate group and the deactivating effect of the ortho-methoxy group.

Advanced Spectroscopic and Spectrometric Characterization of 1 Chloro 4 Isothiocyanato 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Environment Assessment

Detailed experimental ¹H NMR data for 1-Chloro-4-isothiocyanato-2-methoxybenzene is not widely available in the public domain. However, a theoretical analysis based on the structure allows for the prediction of the expected proton environments. The molecule possesses three aromatic protons and a methoxy (B1213986) group, each of which would produce a distinct signal in the ¹H NMR spectrum. The chemical shifts (δ) of these protons are influenced by the electronic effects of the chloro, isothiocyanato, and methoxy substituents. The relative positions of these signals and their splitting patterns (due to spin-spin coupling) would be critical for confirming the substitution pattern of the benzene (B151609) ring.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | Downfield region | Doublet | ortho coupling |

| H-5 | Mid-field aromatic region | Doublet of doublets | ortho and meta coupling |

| H-6 | Upfield aromatic region | Doublet | meta coupling |

| -OCH₃ | Upfield region | Singlet | N/A |

Note: The table above is a prediction based on established principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization States

Similarly, specific experimental ¹³C NMR data for this compound is scarce. A ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carbon of the methoxy group, and the carbon of the isothiocyanate group. The chemical shifts of the aromatic carbons would be diagnostic of the electronic environment created by the substituents. The isothiocyanate carbon is expected to resonate significantly downfield.

Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-Cl) | ~120-130 |

| C-2 (C-OCH₃) | ~150-160 |

| C-3 | ~110-120 |

| C-4 (C-NCS) | ~130-140 |

| C-5 | ~125-135 |

| C-6 | ~115-125 |

| -N=C=S | ~130-140 |

| -OCH₃ | ~55-65 |

Note: This table represents predicted chemical shift ranges based on typical values for similar structures.

Specialized NMR Techniques for Complex Structural Assignment (e.g., 2D NMR, NOESY)

While one-dimensional ¹H and ¹³C NMR are powerful, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide information on the spatial proximity of protons, helping to confirm the conformation of the methoxy group relative to the other substituents. At present, there is no specific published research detailing the use of these specialized NMR techniques for this compound.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) and Electron Ionization (EI) Modes

The choice of ionization method in mass spectrometry can significantly influence the resulting mass spectrum.

Electron Ionization (EI): This is a hard ionization technique that typically leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is often characteristic of the compound and can be used for structural elucidation and library matching. For this compound, fragmentation would likely involve the loss of the isothiocyanate group, the methoxy group, or the chlorine atom, leading to a series of daughter ions.

Electrospray Ionization (ESI): This is a soft ionization technique that usually results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. ESI is particularly useful for confirming the molecular weight of the compound.

Detailed experimental fragmentation data from either EI or ESI for this compound is not currently available in peer-reviewed literature.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, IR spectroscopy provides a clear fingerprint, allowing for the confirmation of its key structural features.

Characteristic Absorption Bands of Isothiocyanate, Methoxy, and C-Cl Bonds

The IR spectrum of this compound is distinguished by several key absorption bands that correspond to its primary functional groups: the isothiocyanate group (-N=C=S), the methoxy group (-OCH₃), and the aryl carbon-chlorine bond (C-Cl).

The isothiocyanate group exhibits a very strong and sharp absorption band due to the asymmetric stretching vibration of the -N=C=S moiety. This band is typically found in the range of 2140-2080 cm⁻¹ and is a highly characteristic and easily identifiable feature in the spectrum. The intensity and sharp nature of this peak make it a primary diagnostic tool for confirming the presence of the isothiocyanate functionality.

The methoxy group gives rise to several characteristic vibrations. A C-H stretching vibration of the methyl group is expected in the 2950-2850 cm⁻¹ region. More diagnostically, an asymmetric C-O-C stretching vibration typically appears as a strong band between 1275-1200 cm⁻¹, while the symmetric stretch is observed in the 1075-1020 cm⁻¹ range. The presence of these bands confirms the methoxy substitution on the benzene ring.

The carbon-chlorine (C-Cl) stretching vibration for an aryl chloride is generally observed in the fingerprint region of the IR spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹. blogspot.comlibretexts.orgorgchemboulder.com This absorption is often of medium to strong intensity. Due to the complexity of the fingerprint region, which contains many overlapping absorptions from various bending and stretching vibrations of the entire molecule, the precise assignment of the C-Cl stretch can sometimes be challenging without comparative analysis with similar structures.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2140 - 2080 | Strong, Sharp |

| Methoxy (-OCH₃) | C-H Stretch | 2950 - 2850 | Medium |

| Methoxy (-OCH₃) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Methoxy (-OCH₃) | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

| Aryl C-Cl | Stretch | 850 - 550 | Medium to Strong |

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar, is the most common mode for the separation of isothiocyanates.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase typically consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is employed. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure good resolution of the main compound from any impurities. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs in the UV region. To enhance the sensitivity and selectivity of detection, derivatization with a suitable chromophoric or fluorophoric reagent can be employed. mostwiedzy.pl

Below is an interactive data table outlining a typical set of starting parameters for an HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Investigations of 1 Chloro 4 Isothiocyanato 2 Methoxybenzene

Reaction Pathway Modeling and Transition State Characterization

Currently, there is no available research detailing the reaction pathway modeling or transition state characterization for 1-Chloro-4-isothiocyanato-2-methoxybenzene.

Computational chemistry methods, such as Density Functional Theory (DFT), are typically employed to model reaction pathways. This would involve mapping the potential energy surface of a reaction involving this compound to identify the most energetically favorable route from reactants to products. Such a study would calculate the energies of reactants, products, intermediates, and transition states.

Transition state characterization would focus on identifying the specific geometry of the highest energy point along the reaction coordinate. This involves vibrational frequency analysis to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state. The insights from this type of modeling are crucial for understanding reaction mechanisms, kinetics, and predicting the feasibility of chemical transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies predicting the spectroscopic parameters of this compound, nor their validation with experimental data, could be located in the available literature.

Theoretical investigations in this area would typically involve the use of quantum chemical calculations to predict various spectroscopic data. For instance, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated and compared with experimentally obtained spectra to confirm the molecular structure and understand its vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted and correlated with experimental data to aid in the assignment of spectral peaks. Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated to understand the electronic transitions within the molecule. The comparison between predicted and experimental data is a critical step for validating the computational methods used and ensuring the accuracy of the theoretical model.

Applications As a Versatile Synthon in Advanced Organic Synthesis and Materials Science

Building Block for Diverse Heterocyclic Scaffolds

The isothiocyanate group is a key functional group that serves as a precursor for a multitude of heterocyclic compounds, particularly those containing sulfur and nitrogen. smolecule.com This reactivity makes 1-Chloro-4-isothiocyanato-2-methoxybenzene a valuable starting material for synthesizing diverse molecular frameworks with potential applications in medicinal chemistry and materials science.

The synthesis of thiazole (B1198619) derivatives represents a cornerstone of heterocyclic chemistry, and isothiocyanates are pivotal in their construction. The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide. nih.gov this compound can be readily converted into the necessary thiourea (B124793) or thioamide intermediates.

For instance, reaction with a primary amine yields a substituted thiourea. This thiourea can then react with an α-haloketone, such as phenacyl bromide, to undergo cyclization and form the corresponding 2-amino-thiazole derivative. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration. This approach allows for the introduction of a wide variety of substituents onto the thiazole ring, depending on the chosen amine and α-haloketone.

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound derived thiourea | α-haloketone | 2,4-disubstituted thiazoles | Core structures in pharmaceuticals and biologically active compounds. nih.govijcce.ac.ir |

| This compound | Amines | N,N'-disubstituted thioureas | Key intermediates for thiazole synthesis. |

Benzothiadiazoles are important structural motifs in materials science, particularly in the development of organic electronics. mdpi.com The synthesis of these fused systems can be approached using precursors derived from this compound. The inherent functionality of the molecule provides a template for building the fused heterocyclic system. While direct conversion is complex, multi-step synthetic routes can utilize the isothiocyanate group to construct the thiadiazole ring fused to the existing benzene (B151609) ring. smolecule.com

The fused heterocyclic system, benzo[d]thiazolo[2,3-c] smolecule.comnih.govnih.govtriazole, is found in compounds with notable biological activities, including antifungal and anti-inflammatory properties. nih.gov this compound serves as an excellent starting material for the synthesis of these tricyclic structures.

A common synthetic strategy involves the reaction of the isothiocyanate with a hydrazide derivative. nih.gov This initial step forms a thiosemicarbazide (B42300) intermediate. In the presence of a strong base, this intermediate undergoes intramolecular cyclization. The reaction involves the formation of a bond between the sulfur atom and the benzene ring, followed by the closure of the triazole ring, ultimately yielding the desired benzo[d]thiazolo[2,3-c] smolecule.comnih.govnih.govtriazole scaffold. nih.gov This method is efficient and allows for the generation of a library of derivatives by varying the initial hydrazide component.

| Synthetic Step | Description | Intermediate/Product |

| Step 1: Condensation | Reaction of this compound with a hydrazide. | Thiosemicarbazide derivative. |

| Step 2: Cyclization | Base-mediated intramolecular ring closure. | Benzo[d]thiazolo[2,3-c] smolecule.comnih.govnih.govtriazole derivative. |

Role in the Synthesis of Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. nih.govnih.gov They are characterized by the N-N=C-S linkage. The synthesis of thiosemicarbazones is straightforwardly achieved through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. mdpi.com

This compound is a key reagent for preparing the necessary thiosemicarbazide precursor. The isothiocyanate group readily reacts with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) to form the corresponding 4-substituted thiosemicarbazide in high yield. researchgate.net This resulting thiosemicarbazide, bearing the 3-chloro-4-methoxyphenyl substituent, can then be reacted with a diverse range of aldehydes and ketones to produce a library of novel thiosemicarbazone compounds for biological screening. researchgate.net

Development of Functional Polymeric Materials

The unique electronic and structural properties of this compound also lend themselves to applications in materials science, particularly in the creation of functional polymers. smolecule.com

Research has indicated the potential for incorporating this compound into polymeric structures to create materials with interesting optical properties, such as photoluminescence. smolecule.com The aromatic core and the presence of heteroatoms (Cl, O, N, S) can contribute to the polymer's electronic structure, leading to the absorption and emission of light. The isothiocyanate group can be utilized for polymerization reactions or for grafting the molecule onto existing polymer backbones. The resulting materials could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. smolecule.com

Polymers Exhibiting Conductive Properties

The incorporation of functional groups onto polymer backbones is a key strategy for tuning their electronic and physical properties. While this compound has been noted for its potential application in the synthesis of polymers with unique properties like conductivity, specific research detailing its direct polymerization into a conductive material is not extensively documented in the reviewed literature. smolecule.com However, the principles of conductive polymer chemistry suggest its viability as a monomer or a functionalizing agent.

Conducting polymers, such as polythiophenes and polyanilines, derive their conductivity from delocalized π-electrons along their conjugated backbone. nih.govnih.govfrontiersin.org The properties of these materials can be significantly modified by attaching side chains. For instance, the introduction of functional groups can enhance solubility, influence morphology, and introduce new electronic characteristics. nih.govrsc.org Polythiophenes functionalized with alkylsulfonic acid esters, for example, show dramatic changes in conductivity upon modification of the side chain. rsc.org

The isothiocyanate group (-N=C=S) on this compound is a reactive handle. It is plausible that this compound could be used in two primary ways:

Post-Polymerization Functionalization: A pre-formed conductive polymer containing nucleophilic side chains (e.g., amino groups) could be modified with this compound. The reaction between the isothiocyanate and the amine would covalently bond the methoxy-chlorophenyl moiety to the polymer, thereby altering its properties.

Monomer Synthesis: The compound could be chemically modified to create a polymerizable monomer, for example, by introducing a thiophene (B33073) or aniline (B41778) moiety through nucleophilic substitution of the chlorine atom, which could then be polymerized.

The electronic properties of the resulting polymer would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro and isothiocyanate groups. This combination of substituents could modulate the polymer's bandgap and conductivity.

Derivatization for Chemical Biology Probes and Mechanistic Studies

The isothiocyanate group is a well-established functional group for the selective labeling of biomolecules, particularly at primary amine sites. smolecule.comnih.gov The electrophilic carbon atom of the isothiocyanate moiety reacts readily and specifically with the nucleophilic primary amino groups found on the N-terminus of proteins and on the side chains of lysine (B10760008) residues. nih.govchemrxiv.org This reaction proceeds under mild, aqueous conditions, forming a stable covalent thiourea linkage. nih.gov

This principle has been demonstrated effectively using analogues like phenylisothiocyanate. For instance, phenylisothiocyanate enriched with ¹³C at the isothiocyanate carbon has been successfully used as a nuclear magnetic resonance (NMR) probe to study proteins. nih.gov In one study, it was used to label the amino groups of oxidized glutathione (B108866) and was able to differentiate between the amino groups on the A and B chains of the insulin (B600854) molecule, showcasing its specificity. nih.gov This highlights the potential of using isothiocyanate-bearing compounds like this compound for similar applications. By attaching this compound, a unique chemical tag is introduced onto the protein, which can be used for detection, purification, or structural studies. smolecule.com

The selective nature of this reaction allows for the introduction of various probes, including fluorescent tags, biotin, or isotopically labeled markers for NMR and mass spectrometry analysis. nih.govnih.gov

| Reactive Group on Probe | Target Functional Group on Biomolecule | Resulting Covalent Linkage | Example Application |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Primary Amine (-NH₂) (e.g., Lysine, N-terminus) | Thiourea (-NH-C(S)-NH-) | ¹³C NMR Protein Probing nih.gov |

The isothiocyanate group is a reactive electrophile capable of interacting with various nucleophiles present in biological systems. nih.govresearchgate.net This reactivity is central to its use in mechanistic studies to probe the interactions between small molecules and biological macromolecules like proteins. The electrophilic carbon of the isothiocyanate can be attacked by nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues. nih.govnih.gov

The reaction with thiols forms a dithiocarbamate (B8719985) adduct. nih.gov While the reaction with amines is generally stable, the reaction with thiols can be reversible, allowing the isothiocyanate to act as a transport form that can be transferred between different thiol-containing molecules, such as glutathione and cysteine residues on proteins. nih.gov This process, known as transthiocarbamoylation, is a key mechanism for how isothiocyanates interact with and modify proteins. nih.gov

By using a molecule like this compound, researchers can investigate these covalent interactions. Such studies can identify specific amino acid residues that are accessible and reactive within a protein's structure. This covalent modification can serve as a tool to understand protein function and its role in cellular pathways by observing how the modification alters protein conformation, enzyme activity, or protein-protein interactions. nih.govmdpi.com These investigations focus on the chemical mechanism of interaction rather than claiming a specific biological outcome.

Application in Late-Stage Functionalization Processes

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing chemical groups into a complex molecule, such as a drug candidate or natural product, at the final stages of its synthesis. researchgate.net This approach avoids the need for a lengthy de novo synthesis for each new analogue, enabling rapid diversification and optimization of molecular properties. researchgate.net

The introduction of a thiocyanate (B1210189) (-SCN) or isothiocyanate (-NCS) group is a valuable LSF tactic. researchgate.netresearchgate.net Recent advancements have provided methods for the direct C-H functionalization to install these groups. chemrxiv.orgresearchgate.net For example, electrochemical methods have been developed for the isothiocyanation of primary amines, showcasing a modern approach to synthesizing these compounds under mild conditions. gre.ac.uk Furthermore, copper-catalyzed methods have been used for the remote δ-thiocyanation of aliphatic N-fluorosulfonamides using trimethylsilyl (B98337) isothiocyanate as the thiocyanating reagent. researchgate.net

While direct use of this compound in an LSF reaction on a complex substrate is not specifically documented, the principles of LSF apply to the introduction of the isothiocyanate group itself. A key strategy in drug discovery is to take a core bioactive molecule and introduce various functional groups to explore structure-activity relationships. The isothiocyanate group can be installed late in a synthetic sequence to create a reactive handle for further derivatization or to directly serve as a pharmacophore. chemrxiv.org This approach significantly accelerates the development of new chemical entities. chemrxiv.orgrsc.org

Intermediate in the Preparation of Other Organic Compounds

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites: the isothiocyanate group, the chloro substituent, and the activated aromatic ring. smolecule.commyskinrecipes.com The isothiocyanate functionality is particularly versatile and serves as a key building block for a wide range of nitrogen- and sulfur-containing heterocycles. arkat-usa.orgijacskros.com

The most common reaction of isothiocyanates is their addition reaction with primary or secondary amines to form substituted thioureas. ijacskros.comorganic-chemistry.org This reaction is typically high-yielding and forms the basis for constructing more complex molecules. ijacskros.com These thiourea intermediates can then undergo subsequent intramolecular or intermolecular cyclization reactions to yield a variety of heterocyclic systems. researchgate.netresearchgate.net For example, thioureas can be cyclized to form thiazoles, 1,2,4-triazoles, and pyrazolo[1,5-a] chemrxiv.orgnih.govresearchgate.net-triazines. smolecule.comarkat-usa.orgresearchgate.net

Furthermore, the chloro and methoxy groups on the benzene ring allow for additional modifications. The chlorine atom can participate in nucleophilic aromatic substitution reactions, while the methoxy group influences the regioselectivity of electrophilic aromatic substitution reactions. smolecule.commyskinrecipes.com This multi-functionality makes this compound a useful starting material for creating libraries of complex organic molecules for applications in agrochemicals and pharmaceuticals. myskinrecipes.com

| Reactant | Reaction with Isothiocyanate Group | Resulting Compound Class |

|---|---|---|

| Primary/Secondary Amines | Nucleophilic Addition | Thioureas organic-chemistry.org |

| Hydrazines | Addition followed by Cyclization | 1,2,4-Triazole-thiones arkat-usa.org |

| α-Halo Ketones (via Thiourea) | Hantzsch-type Cyclization | Aminothiazoles researchgate.net |

| Aminopyrazoles (via Thiourea) | Addition followed by Cyclization | Pyrazolotriazines arkat-usa.org |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While 1-Chloro-4-isothiocyanato-2-methoxybenzene is achiral, its isothiocyanate moiety is an excellent electrophilic handle for reactions with chiral nucleophiles to generate stereochemically rich products.

Future work could focus on the development of catalytic asymmetric additions to the C=N bond of the isothiocyanate group. The use of chiral catalysts, such as Lewis acids or organocatalysts, could enable the enantioselective synthesis of chiral thioureas or other heterocyclic compounds. nih.govrsc.org The resulting chiral derivatives could be valuable as intermediates in the synthesis of biologically active molecules or as novel chiral ligands for asymmetric catalysis. acs.org

Table 1: Potential Asymmetric Reactions and Target Chiral Products

| Reaction Type | Chiral Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Nucleophilic Addition | Chiral Amines | Chiral Thioureas |

| Cycloaddition | Chiral Alkenes/Dienes | Chiral Thiazolidines |

Exploration of Novel Catalytic Transformations Involving the Compound

The chloro- and isothiocyanate groups on the benzene (B151609) ring are both amenable to a wide range of catalytic transformations, many of which remain unexplored for this specific substrate.

Cross-Coupling Reactions: The chlorine atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a vast array of substituents at this position, creating libraries of novel compounds. Investigating the compatibility of these catalytic systems with the reactive isothiocyanate group would be a key research challenge.

Catalytic Cyclizations: The isothiocyanate group is a powerful building block for the synthesis of sulfur- and nitrogen-containing heterocycles. mdpi.com Research into novel metal- or organo-catalyzed cycloaddition and annulation reactions could yield new classes of compounds such as thiazoles, thiadiazoles, and quinazolines. tandfonline.com The electronic properties conferred by the chloro and methoxy (B1213986) substituents could be harnessed to control the regioselectivity and reactivity of these transformations.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic methods can provide invaluable real-time data on reaction pathways. researchgate.net

In-situ Spectroscopy: Techniques such as in-situ FT-IR, Raman, and NMR spectroscopy could be employed to monitor the progress of reactions, identify transient intermediates, and elucidate kinetic profiles. researchgate.net This would be particularly useful for studying complex catalytic cycles or multicomponent reactions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the influence of the substituents on the compound's reactivity. researchgate.netresearchgate.net Such computational studies can rationalize experimental observations and guide the design of more efficient synthetic routes. chemrxiv.org For instance, a known method for quantifying isothiocyanates involves a cyclocondensation reaction with 1,2-benzenedithiol, and understanding the mechanism for this specific substrate could be a starting point. nih.govmdpi.com

Computational Design of New Derivatives with Tailored Reactivity Profiles

Computational chemistry offers a powerful tool for the rational design of new molecules with specific, desired properties before their synthesis is attempted. nih.gov Starting from the this compound scaffold, in-silico modifications can be performed to predict how changes in the molecular structure will affect its chemical reactivity and physical properties.

By systematically replacing the chloro or methoxy groups with other substituents (e.g., fluoro, bromo, trifluoromethyl, nitro), researchers can computationally screen for derivatives with enhanced reactivity for specific applications. Key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict reactivity towards nucleophiles and electrophiles. researchgate.net This approach can accelerate the discovery of new building blocks for organic synthesis and functional materials. nih.gov

Integration into Multicomponent Reactions and Complex Synthetic Cascades

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The isothiocyanate functionality is well-known to participate in a variety of MCRs to produce diverse heterocyclic structures. nih.govnih.gov

Future research should focus on designing novel MCRs that incorporate this compound as a key building block. For example, its reaction with an amine and an isocyanide (Ugi-type reaction) or with a β-dicarbonyl compound and an aldehyde could lead to highly functionalized, complex molecules in a single synthetic operation. mdpi.com Furthermore, integrating this compound into reaction cascades, where the product of an initial reaction undergoes subsequent spontaneous transformations, could provide rapid access to intricate molecular scaffolds. researchgate.net

Investigation of Sustainable and Green Chemistry Applications beyond Synthesis

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. Future research could explore the application of this compound within this framework.

Benign Solvents and Conditions: Developing synthetic methods that utilize this compound in greener solvents (like water or bio-based solvents) or under solvent-free conditions would reduce environmental impact. rsc.org Microwave-assisted synthesis is another avenue that often leads to shorter reaction times and higher yields, aligning with green chemistry principles. tandfonline.comresearchgate.net

Development of Functional Materials: Isothiocyanates are known for their biological activity and have been investigated for applications in agrochemicals and pharmaceuticals. chemrxiv.orgfoodandnutritionjournal.org Research into the potential use of derivatives of this compound as novel, more sustainable fungicides, herbicides, or antiparasitic agents could be a fruitful area of investigation. myskinrecipes.comnih.gov The design of these applications can be guided by green chemistry principles to minimize toxicity and environmental persistence. researchgate.net

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-Chloro-4-isothiocyanato-2-methoxybenzene relevant to experimental design?

- Molecular formula : C₈H₆ClNOS.

- Molecular weight : 199.66 g/mol .

- CAS No. : 120222-86-8; MDL Number : MFCD22557692 .

- Structure : A benzene ring substituted with chloro (Cl), isothiocyanate (NCS), and methoxy (OCH₃) groups at positions 1, 4, and 2, respectively. Confirmation via SMILES: COC1=CC(=C(C=C1)Cl)N=C=S .

- Handling : No direct safety data available; request SDS from suppliers and follow protocols for isothiocyanates (e.g., use fume hoods, avoid inhalation) .

Q. How can researchers verify the purity and structural identity of this compound?

- Analytical methods :

- NMR (¹H/¹³C) to confirm substituent positions and rule out positional isomers (e.g., 1-chloro-2-isothiocyanato-4-methoxybenzene) .

- IR spectroscopy to detect characteristic N=C=S stretching (~2050 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass spectrometry (ESI/HRMS) to validate molecular weight (expected [M+H]⁺: 200.04) .

- Purity assessment : HPLC with UV detection (λ ~254 nm) or GC-MS for volatile impurities .

Advanced Research Questions

Q. What synthetic strategies are optimal for preparing this compound?

- Key routes :

- Step 1 : Chlorination of 2-methoxybenzene derivatives (e.g., using Cl₂ or SO₂Cl₂) to introduce the chloro group.

- Step 2 : Isothiocyanate functionalization via thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) under anhydrous conditions .

- Challenges : Competing substitution reactions; optimize reaction time and stoichiometry to minimize byproducts (e.g., thioureas).

- AI-driven synthesis tools : Use retrosynthetic models (e.g., Reaxys, Pistachio) to predict feasible pathways for one-step reactions .

Q. How does the reactivity of the isothiocyanate group influence downstream applications in medicinal chemistry?

- Nucleophilic reactions : Reacts with amines to form thioureas (e.g., for drug-target conjugates) .

- Cycloadditions : Potential for Huisgen 1,3-dipolar cycloaddition with azides to generate triazole-linked probes .

- Stability considerations : Hydrolyzes in aqueous media (pH >9); use anhydrous solvents (e.g., DMF, THF) for long-term storage .

Q. What analytical approaches resolve contradictions in substituent positioning reported in literature?

- Case example : Discrepancies between CAS 120222-86-8 (target compound) and CAS 82401-36-3 (positional isomer) .

- Resolution :

- NOESY NMR to determine spatial proximity of substituents.

- X-ray crystallography for unambiguous structural confirmation.

- Cross-reference spectral databases (PubChem, NIST) to validate data .

Q. What are the optimal conditions for storing this compound to prevent degradation?

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to limit moisture and light exposure .

- Stability testing : Monitor via TLC/HPLC over time; degradation products may include thioureas or oxidized sulfurs .

Methodological Guidance

Q. How can computational modeling predict reaction outcomes involving this compound?

- DFT calculations : Simulate electronic effects of substituents (e.g., methoxy’s electron-donating nature) on isothiocyanate reactivity .

- Molecular docking : Screen for interactions with biological targets (e.g., enzymes with cysteine residues) .

Q. What green chemistry adaptations can reduce environmental impact in its synthesis?

- Solvent selection : Replace DCM/chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Catalysts : Use immobilized thiophosgene analogs to minimize waste .

Data Reliability and Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.